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molecular formula C16H34N2O4 B1633634 Hexamethylenediamine sebacate CAS No. 6422-99-7

Hexamethylenediamine sebacate

Cat. No. B1633634
M. Wt: 318.45 g/mol
InChI Key: YWJUZWOHLHBWQY-UHFFFAOYSA-N
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Patent
US07597722B2

Procedure details

A salt is formed by mixing water, sebacic acid and hexamethylene diamine (HMD) at a ratio of 1.5:1.03:1.0 respectively, at 55° C. At this temperature, the formed solution is 44% by weight. Hexamethylene diamine sebacate is formed. The solution pH is then adjusted to 7.5-8.0 by adding HMD. Additional HMD in an amount of 0.4 wt % with respect to the Hexamethylene diamine sebacate is added. Distillation and polymerization processes are then carried out in an autoclave for 100 minutes. At 250° C., the pressure is gradually dropped, while the polymerization proceeds, until atmospheric pressure is reached in the reactor, then the polymer is maintained at 274° C. for additional 50 min under stirring at a slight vacuum. The polyamide 6,10 is then discharged from the autoclave under nitrogen pressure, and chilled by water. The discharged solid polyamide strands are chopped to chips. The polyamide is characterized by a relative viscosity of RV=46-48, an amino end-group amount of 87-89 meq/Kg, a carboxyl end-group amount of 32-33 meq/Kg and the concentration of the titanium dioxide of 0.3% by weight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22]>O>[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A salt is formed
CUSTOM
Type
CUSTOM
Details
at 55° C

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC(=O)O)(=O)O.NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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